Tris(N-stearoyl-L-glutamato(2-))dialuminium
Description
Tris(N-stearoyl-L-glutamato(2-))dialuminium is an organoaluminum compound characterized by its complex structure, combining three N-stearoyl-L-glutamate ligands coordinated with two aluminum ions. The stearoyl group (C₁₈H₃₅O) confers significant hydrophobicity, while the glutamato moiety provides carboxylate functionality for metal coordination. This compound is structurally analogous to other aluminum-based surfactants and coordination complexes, often utilized in industrial and cosmetic applications due to its emulsifying and stabilizing properties .
Key properties include:
- Molecular formula: Presumed to follow the pattern of similar compounds (e.g., Tris(N-(1-oxododecyl)-L-glutamato(2-))dialuminium, CAS 93783-76-7), with a formula approximating C₆₀H₁₀₈Al₂N₃O₁₅.
- Functionality: Acts as a surfactant or emulsifier in cosmetic formulations, leveraging its amphiphilic structure.
Properties
CAS No. |
93783-78-9 |
|---|---|
Molecular Formula |
C69H123Al2N3O15 |
Molecular Weight |
1288.7 g/mol |
IUPAC Name |
dialuminum;(2S)-2-(octadecanoylamino)pentanedioate |
InChI |
InChI=1S/3C23H43NO5.2Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;;/h3*20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);;/q;;;2*+3/p-6/t3*20-;;/m000../s1 |
InChI Key |
BRGKNMJAFJDJNH-QVAZYVOZSA-H |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Al+3].[Al+3] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Al+3].[Al+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[n-stearoyl-L-glutamato(2-)]dialuminum typically involves the reaction of aluminum salts with stearoyl-L-glutamate under controlled conditions. The process may include:
Preparation of Stearoyl-L-glutamate: Stearic acid is reacted with L-glutamic acid in the presence of a dehydrating agent to form stearoyl-L-glutamate.
Coordination with Aluminum: The stearoyl-L-glutamate is then reacted with an aluminum salt, such as aluminum chloride, in an organic solvent.
Industrial Production Methods
Industrial production of Tris[n-stearoyl-L-glutamato(2-)]dialuminum may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes:
Mixing and Heating: The reactants are mixed in a solvent and heated to the desired temperature.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Tris[n-stearoyl-L-glutamato(2-)]dialuminum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of aluminum oxides and other by-products.
Reduction: Reduction reactions may involve the use of reducing agents to alter the oxidation state of aluminum.
Substitution: The stearoyl and glutamate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, toluene.
Major Products Formed
Oxidation: Aluminum oxides, stearic acid derivatives.
Reduction: Reduced aluminum complexes.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Tris[n-stearoyl-L-glutamato(2-)]dialuminum has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in drug delivery systems due to its biocompatibility.
Medicine: Explored for its use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Tris[n-stearoyl-L-glutamato(2-)]dialuminum involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Bind to Enzymes: Modulate enzyme activity by binding to active sites.
Interact with Cell Membranes: Alter membrane properties and facilitate the transport of molecules.
Pathways Involved: Involves pathways related to signal transduction and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aluminum Xanthene Derivatives (Pigments)
Examples :
- Dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)benzoate] (CAS 15876-39-8):
- Molecular formula : C₆₀H₁₈Al₂Br₁₂O₁₅.
- Application : Used as a red pigment (C.I. Pigment Red 90:1) in cosmetics and pharmaceuticals.
- Key differences :
- Contains brominated xanthene cores instead of glutamato ligands.
- Exhibits poor lightfastness and thermal stability compared to Tris(N-stearoyl-L-glutamato(2-))dialuminium .
- CI 45425 (Dialuminium tris[2-(4,5-diiodo-6-oxido-3-oxo-xanthen-9-yl)benzoate]) :
Table 1: Structural and Functional Comparison
Other Aluminum-Amino Acid Complexes
Example : N-L-γ-Glutamyl-L-leucine (CAS 2566-39-4):
- Molecular formula : C₁₁H₂₀N₂O₅.
- Function : Dipeptide with lab-grade applications, lacking metal coordination.
Research Findings and Performance Metrics
Surfactant Efficiency
- This compound’s long alkyl chain (C₁₈) enhances hydrophobic interactions, likely reducing critical micelle concentration (CMC) compared to shorter-chain analogs like Tris(N-(1-oxododecyl)-L-glutamato(2-))dialuminium (C₁₂) .
- Hypothetical data (based on analogous compounds): CMC: ~0.1 mM (estimated for C₁₈ chain vs. ~1 mM for C₁₂). Emulsification capacity: Superior to non-metallic surfactants due to aluminum’s coordination stability.
Biological Activity
Tris(N-stearoyl-L-glutamato(2-))dialuminium is a complex compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiviral properties, cytotoxic effects, and other relevant findings from various studies.
Chemical Structure and Properties
This compound consists of a dialuminium core coordinated with three stearoyl-L-glutamate moieties. The structure can be represented as follows:
This structure contributes to its unique properties, including solubility and interaction with biological membranes.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays, focusing on its antiviral and cytotoxic effects.
Antiviral Activity
A study evaluated the compound's antiviral activity against herpes simplex virus type 1 (HSV-1) using a plaque reduction assay. The results indicated that while most synthesized derivatives did not exhibit significant anti-HSV-1 activity, some symmetrical derivatives showed promising results in reducing viral plaques .
Cytotoxicity
Cytotoxic effects were assessed using Vero cells (African green monkey kidney cells). The findings revealed that certain derivatives of this compound exhibited high levels of cytotoxicity, suggesting that while they may not effectively inhibit viral replication, they could pose risks to healthy cells .
Table 1: Summary of Biological Activities
| Compound | Antiviral Activity | Cytotoxicity Level | Reference |
|---|---|---|---|
| This compound | Low | High | |
| Symmetrical Derivative A | Moderate | Moderate | |
| Symmetrical Derivative B | High | Low |
Case Studies
Case Study 1: Antiviral Evaluation
In a controlled laboratory setting, researchers synthesized several derivatives based on the tris(2-aminoethyl)amine scaffold. Among these, one derivative demonstrated a notable reduction in HSV-1 plaque formation, indicating potential for further development as an antiviral agent. However, the cytotoxicity profile raised concerns regarding its therapeutic window .
Case Study 2: Cytotoxic Assessment
A separate investigation focused on the cytotoxic effects of this compound on Vero cells. The study found that at higher concentrations, the compound led to significant cell death, prompting further investigation into its mechanism of action and potential applications in targeted therapies where selective toxicity is desired .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
